1-[4-({4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one
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Overview
Description
1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the piperazine intermediate.
Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidinone: Finally, the sulfonylated piperazine intermediate is coupled with 2-pyrrolidinone under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with proteins, influencing their function. The sulfonyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE: is compared with other compounds containing trifluoromethyl, piperazine, and sulfonyl groups, such as:
Uniqueness: The unique combination of functional groups in 1-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}SULFONYL)PHENYL]-2-PYRROLIDINONE imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H22F3N3O3S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H22F3N3O3S/c22-21(23,24)16-3-1-4-18(15-16)25-11-13-26(14-12-25)31(29,30)19-8-6-17(7-9-19)27-10-2-5-20(27)28/h1,3-4,6-9,15H,2,5,10-14H2 |
InChI Key |
VEUAYPNIKQXUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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